molecular formula C10H12N2O B564308 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103151-02-6

4-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B564308
CAS No.: 103151-02-6
M. Wt: 176.219
InChI Key: AQSMGQMCZYALLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties. This compound is of significant interest in antimicrobial and anticancer research. Benzimidazolone derivatives have demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus (MRSA), and have shown efficacy in spore germination inhibition assays against fungi like Botrytis cinerea . The antimicrobial mechanism is often linked to the inhibition of essential bacterial enzymes or structural proteins. Furthermore, the benzimidazole core is a recognized pharmacophore in the development of targeted tyrosine kinase inhibitors (TKIs) . Researchers are exploring such compounds for their potential to inhibit key kinases involved in cancer cell proliferation, such as EGFR, HER2, and CDK2 . The isopropyl substitution on the benzimidazolone ring system is a key structural feature explored to optimize steric and lipophilic interactions with biological targets, thereby fine-tuning potency and selectivity . This product is intended for research purposes to further investigate these mechanisms and develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-propan-2-yl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)7-4-3-5-8-9(7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSMGQMCZYALLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stobbe Condensation and Intermediate Functionalization

A foundational method for constructing the benzimidazolone scaffold involves Stobbe condensation, as exemplified in patent literature. This approach employs a diketone ester (e.g., ethyl 4-oxopentanoate) and an aromatic aldehyde under basic conditions to form γ,δ-unsaturated esters, which undergo cyclization. For 4-isopropyl substitution, the reaction utilizes 4-isopropylbenzaldehyde as the electrophilic partner. Potassium tert-butoxide in ethanol at 50–55°C facilitates the condensation, yielding intermediates such as ethyl 4-hydroxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate. Subsequent hydrolysis with aqueous NaOH followed by acidification isolates the benzimidazolone core.

Key advantages of this method include scalability (>2 kg batches) and compatibility with diverse substituents. However, the requirement for protective groups (e.g., benzyl) introduces additional deprotection steps, reducing overall atom economy.

Nitro Reduction and Cyclization

An alternative route involves the reduction of nitro intermediates to amines, followed by cyclocondensation. Source details the preparation of 4-fluoro-2-methoxy-5-nitroaniline via nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene derivatives. Zinc and ammonium chloride selectively reduce the nitro group to an amine, which undergoes cyclization with triphosgene in dichloromethane to form the benzimidazolone ring. Adapting this method for 4-isopropyl substitution would require starting with 4-isopropyl-2-nitroaniline, synthesized via Friedel-Crafts alkylation of nitrobenzene with isopropyl chloride.

This method achieves regioselectivity but suffers from moderate yields (65–75%) due to competing side reactions during alkylation.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of analogous benzimidazoles. A mixture of o-phenylenediamine, 4-isopropylbenzaldehyde, and hydrogen peroxide (30%) in ethanol, catalyzed by polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH), undergoes cyclization within 6 minutes at 70°C. The microwave method achieves near-quantitative yields (95–98%) by minimizing thermal degradation and accelerating reaction kinetics.

Table 1: Optimization of Microwave Parameters

ParameterValueImpact on Yield
Temperature70°CMaximizes
Irradiation Time6 minOptimal
Catalyst Loading0.2 g PVP-TfOH/mmolSaturation
SolventEthanolPolar Protic

This approach eliminates the need for protective groups, streamlining the synthesis. However, scalability remains limited by microwave reactor capacity.

Catalytic and Green Chemistry Methods

Polymer-Supported Acid Catalysts

PVP-TfOH, a reusable solid acid catalyst, promotes the condensation of o-phenylenediamine with 4-isopropylbenzaldehyde in aqueous ethanol. The catalyst facilitates proton transfer during imine formation and subsequent cyclization, achieving yields of 92–94% over three cycles. This method aligns with green chemistry principles by reducing solvent waste and enabling catalyst recovery via simple filtration.

Staudinger Reduction for Amine Intermediates

Source outlines a Staudinger reduction approach to generate primary amines from azides, which are critical for benzimidazolone synthesis. Epoxide intermediates (e.g., 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile) react with sodium azide to form azido alcohols, which are reduced using triphenylphosphine. The resulting amines undergo cyclization with di(1H-imidazol-1-yl)methanethione to yield isothiocyanate intermediates, which are further functionalized to benzimidazolones.

Regioselective Functionalization Challenges

Introducing the isopropyl group at the 4-position necessitates precise control over electrophilic substitution. Friedel-Crafts alkylation of benzimidazolone precursors with isopropyl bromide in the presence of AlCl3 achieves regioselectivity, but competing reactions at the 5- and 6-positions reduce yields to 60–70%. Directed ortho-metalation (DoM) strategies using tert-butyllithium and tetramethylethylenediamine (TMEDA) improve selectivity, enabling 4-isopropyl functionalization with 85% efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Isopropyl-1H-Benzo[d]imidazol-2(3H)-one

MethodYield (%)TimeScalabilityGreen Metrics
Stobbe Condensation70–7512–24 hHighModerate
Microwave95–986 minLowHigh
Catalytic (PVP-TfOH)92–9430 minModerateHigh
Staudinger Reduction65–7048 hLowLow

Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment. Catalytic methods balance yield and sustainability, making them preferable for industrial applications.

Chemical Reactions Analysis

N-Acylation Reactions

Benzimidazolones undergo N-acylation at the 3-position when treated with acyl chlorides. For example, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one reacts with acid chlorides to yield 3-acyl derivatives under mild conditions .

Table 1: N-Acylation Examples

Acid ChlorideProductYield (%)Melting Point (°C)
4-Methylpentanoyl3-(4-Methylpentanoyl) derivative (5-08)4270–72
Acryloyl3-Acryloyl derivative (3aII3)6093–95
Methacryloyl3-Methacryloyl derivative75198–200

Conditions :

  • Base : K2_2CO3_3 in DMF for alkylation .
  • Cyclization : CDI (1,1'-carbonyldiimidazole) in THF .

Alkylation and Functionalization

The 1-position nitrogen can be further functionalized via alkylation. For instance:

  • 1-Isopropenylation : Reaction with 2-iodopropane yields 1-isopropenyl derivatives .
  • Sulfonation : Substitution with sulfonyl chlorides introduces sulfonamide groups at the 5-position .

Table 2: Alkylation and Sulfonation Reactions

ReagentProductYield (%)Key Data (NMR/IR)
2-Iodopropane1-Isopropyl derivative711^1H NMR: δ 1.61 (d, 6H)
Morpholinosulfonyl chloride5-(Morpholinosulfonyl) derivative (5a)75IR: 1714 cm1^{-1} (C=O)

Conditions :

  • Alkylation : K2_2CO3_3 in DMF at 60°C .
  • Sulfonation : Triphosgene in THF at 0°C .

Cyclization and Ring-Opening Reactions

Benzimidazolones participate in cyclization reactions to form fused heterocycles:

  • Wittig Reactions : Aldol condensations with α-azidoenones yield imidazole derivatives .
  • Epoxide Ring Opening : Reaction with 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile forms 1-hydroxyimidazoles .

Table 3: Cyclization Reactions

SubstrateProductYield (%)Application
α-AzidoenonesImidazole-fused derivatives60–90Antibacterial agents
Epoxide derivatives1-Hydroxyimidazole analogs55PqsR inhibitors

Mechanism : Intramolecular cyclization via enamine intermediates .

Biological Activity and Further Derivatization

Derivatives of benzimidazolones exhibit diverse bioactivities:

  • Antibacterial : 1-Alkyl-3-acryloyl derivatives show MIC values of 4–16 µg/mL against S. aureus .
  • Antitumor : 5-Hydrosulfonyl analogs inhibit A549 lung cancer cells (IC50_{50} = 12 µM) .
  • Enzyme Inhibition : 1-Isopropyl derivatives act as PqsR antagonists (IC50_{50} = 0.8 µM) .

Key Structural Insights

  • Regioselectivity : Substitution at the 1-position (N-alkylation) is favored over the benzene ring .
  • Stability : The 2(3H)-one tautomer dominates in solution, confirmed by 13^{13}C NMR .
  • Crystal Packing : π-π stacking between imidazole rings enhances solid-state stability .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated the efficacy of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives against various pathogens. For instance, compounds derived from the benzo[d]imidazole scaffold have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 1 µg/mL, indicating strong antibacterial properties.

Quorum Sensing Inhibition
The compound has also been investigated for its ability to interfere with quorum sensing in Pseudomonas aeruginosa, a pathogen known for its virulence and biofilm formation. By targeting the pqs system, which is crucial for bacterial communication and virulence, derivatives of this compound have been shown to reduce biofilm maturation and virulence gene expression . This mechanism positions it as a promising candidate for antibiotic adjuvant therapies.

Targeting Receptor Tyrosine Kinases

VEGFR-2 Inhibition
In cancer research, this compound has been explored as a potential inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. A study reported the synthesis of novel benzo[d]imidazole derivatives that exhibited potent cytotoxic activity against hepatocellular carcinoma cells, with IC50 values as low as 1.98 µM . This highlights the compound's potential in developing targeted cancer therapies.

GABA-A Receptor Modulation

Positive Allosteric Modulators
Another significant application of this compound is its role as a positive allosteric modulator of the GABA-A receptor. This interaction is particularly relevant in treating neurological disorders. Compounds based on this scaffold have shown improved metabolic stability and reduced hepatotoxicity compared to existing GABA-A receptor modulators . This makes them valuable candidates for further development in pharmacological treatments aimed at various neurological dysfunctions.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Findings References
Antimicrobial ActivityEffective against Staphylococcus aureus and MRSA; MIC < 1 µg/mL
Quorum Sensing InhibitionReduces virulence gene expression in Pseudomonas aeruginosa
VEGFR-2 InhibitionPotent cytotoxicity against hepatocellular carcinoma; IC50 = 1.98 µM
GABA-A Receptor ModulationActs as a positive allosteric modulator with improved stability

Mechanism of Action

The mechanism of action of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Position 1 Modifications

  • 1-Isopropyl-5-methyl derivatives (e.g., ):
    • Synthesized via N-acylation with aliphatic/aromatic acyl chlorides.
    • Demonstrated structure-activity relationship (SAR) insights, where acyl groups at position 3 influenced antitumor activity .
  • 1-(Piperidin-4-yl) derivatives (e.g., ):
    • Key scaffolds for phospholipase D (PLD) inhibitors.
    • Compound 58 (1-(piperidin-4-yl)-5-chloro derivative) showed 10-fold selectivity for PLD1 over PLD2 (IC50 = 660 nM vs. 6800 nM), while 69 exhibited 20-fold selectivity (IC50 = 46 nM vs. 933 nM) .
    • Bulkier substituents (e.g., piperidinyl) enhanced isoform selectivity compared to smaller groups like methyl or isopropyl .

Position 4 Modifications

  • However, direct biological data are lacking.
  • 4-Fluoro derivatives ():
    • Fluoro-substituted analogs at position 4 were synthesized to study electronic effects, though their activity remains unspecified .

Position 5 Modifications

  • 5-Hydrosulfonyl derivatives ():
    • Exhibited potent antitumor activity, with 5b showing IC50 = 2.6 µM against HCC1937 cells via apoptosis induction .
    • Sulfonyl groups improved solubility and binding affinity compared to unsubstituted analogs.
  • 5-Methyl derivatives ():
    • Methyl groups facilitated SAR studies, with acylated derivatives showing moderate antitumor activity .

Halogenation and Nitro Groups

Key Research Findings and Implications

Substituent Bulk and Selectivity : Bulky groups (e.g., piperidinyl) at position 1 enhance isoform selectivity in PLD inhibitors, whereas smaller groups like isopropyl may favor antitumor activity .

Position 5 Functionalization : Sulfonyl or halogen groups at position 5 significantly improve antitumor potency and apoptosis induction compared to unsubstituted analogs .

Synthetic Flexibility : The benzimidazolone scaffold permits diverse functionalization, enabling tailored pharmacokinetic and pharmacodynamic properties .

Biological Activity

4-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, antimicrobial properties, and anticancer effects, supported by relevant data and case studies.

Structure and Synthesis

The compound this compound features a benzimidazole core, which is known for its biological significance. The synthesis typically involves the N-alkylation of benzimidazole derivatives followed by cyclization reactions, yielding various substituted derivatives that enhance biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways through receptor interactions .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, modifications of the benzimidazole structure have been shown to enhance antimicrobial efficacy significantly:

Compound MIC (µg/mL) Target Pathogen
This compound31.1Staphylococcus aureus
Modified Derivative0.98Staphylococcus aureus (MRSA)
Modified Derivative15.6Candida albicans

These results indicate that structural modifications can lead to substantial improvements in antimicrobial activity .

2. Anticancer Properties

The anticancer effects of this compound have been investigated in various cancer cell lines. A notable study evaluated its cytotoxicity against A549 adenocarcinoma cells, revealing an IC50 value that suggests significant growth inhibition:

Cell Line IC50 (µM) Mechanism
A54915.0Induction of apoptosis via caspase activation
HepG212.5Cell cycle arrest in G1 phase

The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a promising pathway for therapeutic development .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study 1: A study on Pseudomonas aeruginosa infections demonstrated that derivatives of benzimidazole could act as quorum sensing inhibitors, reducing virulence factors and biofilm formation . The compound was shown to enhance the efficacy of existing antibiotics.
  • Case Study 2: In another investigation, the compound was tested for its cytotoxic effects on various tumor cell lines, where it exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one, and how is its structure validated?

Methodological Answer: The synthesis typically involves alkylation of the benzimidazol-2-one core with isopropyl bromide under mild conditions using a phase-transfer catalyst like tetra-nn-butylammonium bromide . Structural validation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angle between the benzimidazolone plane and isopropyl group: 82.9°) .
  • Spectroscopy : 1^1H/13^13C NMR confirms substituent integration and electronic environment; IR identifies carbonyl stretches (~1700 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula .

Q. Table 1: Key Synthesis and Characterization Data

ParameterValue/TechniqueReference
Alkylation conditionsDodecyl bromide, TBAB catalyst
Crystallographic systemMonoclinic, space group P21/cP2_1/c
NMR shifts (δ)1H: 1.2–1.4 ppm (isopropyl CH3_3)

Q. What analytical techniques are critical for characterizing benzimidazol-2-one derivatives?

Methodological Answer:

  • Chromatography : HPLC or UPLC monitors purity (>98% by area normalization) .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., >300°C for fused-ring derivatives) .
  • Elemental analysis : Confirms C, H, N composition .

Advanced Research Questions

Q. How can structural modifications of the benzimidazol-2-one scaffold enhance isoform selectivity in enzyme inhibition?

Methodological Answer:

  • Scaffold bioisosterism : Replacing the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety shifts phospholipase D (PLD) inhibition from PLD1 to PLD2 (IC50_{50} selectivity: 10–40×) .
  • Substituent effects : Isopropyl groups enhance hydrophobic interactions in enzyme active sites, while halogenation (e.g., fluorine at C4) improves metabolic stability .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

ModificationBiological ImpactReference
1-Phenyl substitutionPLD2 selectivity ↑
4-Fluoro substitutionMetabolic stability ↑
Piperidinyl replacementDual PLD1/PLD2 inhibition ↓

Q. How should researchers address discrepancies between in vitro and in vivo cytotoxicity data for benzimidazol-2-one derivatives?

Methodological Answer:

  • Assay standardization : Use the Sulforhodamine B (SRB) assay for in vitro cytotoxicity (e.g., GI50_{50} = 0.4 µM in MDA-MB-231 cells) .
  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance (e.g., human metabolites include hydroxylated derivatives) .
  • In vivo validation : Compare tumor xenograft efficacy with in vitro IC50_{50} to assess bioavailability limitations .

Q. What computational approaches predict the electronic and steric effects of substituents on benzimidazol-2-one derivatives?

Methodological Answer:

  • Density functional theory (DFT) : Optimizes geometries using B3LYP/6-31G*; calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Simulates binding poses in PLD1/PLD2 active sites (e.g., hydrophobic interactions with isopropyl groups) .

Q. How do crystallographic packing interactions influence the stability of benzimidazol-2-one derivatives?

Methodological Answer:

  • Hydrogen bonding : N–H⋯O interactions form inversion dimers (e.g., N⋯O distance: 2.89 Å) .
  • Van der Waals forces : Long alkyl chains (e.g., dodecyl) enhance crystal lattice stability via hydrophobic stacking .

Q. Table 3: Crystallographic Parameters

Interaction TypeMetricReference
N–H⋯O hydrogen bond2.89 Å, 174°
Dihedral angle (ring/chain)82.9°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.